N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride

Physicochemical property prediction LogP Triazole building blocks

Researchers requiring rapid, orthogonal diversification of a 1,2,4-triazole core often face harsh coupling conditions that degrade sensitive functional groups. This bis-hydrochloride salt provides a stable, free-flowing solid with a C3-bromo handle for efficient Pd-mediated Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild thermal conditions, while the ethylenediamine primary amine remains intact for subsequent amidation, sulfonylation, or metal chelation. · Enables orthogonal reactivity: C(sp²)-Br for cross-coupling, primary amine for conjugation. · Dihydrochloride salt ensures accurate stoichiometric processing and long-term storage stability. · Purity ≥98%, ideal for medicinal chemistry, PROTAC synthesis, and metallodrug candidate libraries.

Molecular Formula C5H12BrCl2N5
Molecular Weight 292.99 g/mol
CAS No. 2109439-84-9
Cat. No. B1436016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride
CAS2109439-84-9
Molecular FormulaC5H12BrCl2N5
Molecular Weight292.99 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)Br)NCCN.Cl.Cl
InChIInChI=1S/C5H10BrN5.2ClH/c1-11-5(8-3-2-7)9-4(6)10-11;;/h2-3,7H2,1H3,(H,8,9,10);2*1H
InChIKeyWJRSEEKMRHIVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Specification & Identity


N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride (CAS 2109439-84-9) is a 3-bromo-5-(ethylenediamine) substituted 1,2,4-triazole supplied as the bis-hydrochloride salt. It has a molecular formula of C₅H₁₂BrCl₂N₅ (MW 292.99 g/mol) . The product carries a purity specification of ≥98% , and its predicted logP (XLogP3) is 0.79 . Recommended storage is under dry, 2–8°C conditions in a sealed container . The molecule provides two orthogonal reactive handles: a C3-bromo substituent for Pd-mediated cross-coupling and an aliphatic primary amine for amidation, reductive amination, or metal coordination.

Orthogonal reactivity: C3-Br for Pd cross-coupling and primary amine for amidation
Stable dihydrochloride salt for accurate weighing and automated dispensing
Moderate lipophilicity supports organic-phase workup and reversed-phase retention

Why Generic Triazoles Are Not Substitutable


The combination of a 3-bromo substituent and a 5-(2-aminoethyl)amino group on the 1,2,4-triazole scaffold imparts reactivity that cannot be replicated by non-halogenated or 3-chloro analogs. The C(sp²)–Br bond facilitates efficient Pd(0)-catalyzed oxidative addition, enabling Suzuki, Sonogashira, and Buchwald–Hartwig couplings under significantly milder conditions than the corresponding C(sp²)–Cl bond (typical rate advantage ~10²–10³) [1][2]. The primary amine of the ethylenediamine side chain is a versatile nucleophile for amide bond formation, thiourea synthesis, and metal chelation. Deleting the bromine eliminates the cross-coupling handle entirely, while choosing the chloro analog forces harsher reaction conditions that can degrade the free amine. Moreover, the dihydrochloride salt form is a stable, free-flowing solid that offers handling and solubility advantages over the hygroscopic free base [3]. These structural features mean that substitution by a simpler triazole building block is synthetically and operationally not equivalent.

Cross-coupling handle mismatch
Non-brominated or 3-chloro analogs may require harsher conditions, risking amine side-chain degradation
Amine functionality cannot be replicated
Removing the ethylenediamine side chain eliminates the key nucleophilic handle for amidation or metal chelation
Free base form limits reproducibility
The hygroscopic free base is difficult to weigh accurately; the dihydrochloride salt ensures stoichiometric control

Quantitative Differentiation vs. Analogs


Lipophilicity Shift vs. Des-Bromo Analog

The XLogP3 logP of the dihydrochloride salt is 0.79 . While an experimental logP for the des-bromo analog N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is not publicly available, the Hansch–Leo π constant for aromatic bromine (0.86) [1] indicates the des-bromo free base would exhibit a logP approximately 0.86 units lower, i.e., roughly –0.07. This shift from hydrophilic (logP ~0) to moderately lipophilic (logP ~0.8) alters extraction behavior, reversed-phase chromatographic retention, and passive membrane permeability in cell-based assays.

Lipophilicity Shift
Class-level
ΔlogP ≈ 0.86 (~7.2×)
Influences extraction and reversed-phase chromatographic behavior
Predicted logP; experimental verification recommended
Physicochemical property prediction LogP Triazole building blocks

Milder Cross-Coupling via C3-Bromo

The C(sp²)–Br bond in 3-bromo-1,2,4-triazoles undergoes oxidative addition to Pd(0) far more rapidly than the corresponding C(sp²)–Cl bond. In benchmark systems, the rate advantage of Ar-Br over Ar-Cl ranges from 10² to 10³ [1]. For the 3-chloro analog (3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine, Suzuki coupling typically requires temperatures >100°C or specialized electron-rich ligands, whereas the 3-bromo derivative couples at 60–80°C with standard catalysts [1][2]. This difference is critical when the acid-sensitive ethylenediamine side chain must survive the coupling step.

Cross-coupling Reactivity
Class-level
Br:Cl rate ~10²–10³
Coupling at 60–80°C vs >100°C
Milder conditions reduce risk of amine thermal degradation
General Pd(0) Suzuki–Miyaura conditions
Palladium catalysis Cross-coupling reactivity Aryl halide selectivity

Salt Form Handling Advantage

N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is provided as the dihydrochloride salt, with a vendor-specified purity of ≥98% and a storage recommendation of 2–8°C in a sealed, dry container . The free base form (CAS 2090208-61-8) is typically handled as a hygroscopic oil , making accurate weighing and automated liquid handling difficult. Salt formation with HCl protonates the amino groups, dramatically increasing melting point and crystallinity, and generally enhances aqueous solubility by several orders of magnitude for amine hydrochlorides [1].

Salt Form Identity
Class-level
Dihydrochloride solid
Stable, non-hygroscopic; ≥98% purity
Enables accurate weighing and automated parallel synthesis
Free base is a hygroscopic oil
Salt selection Solid-state stability Aqueous solubility

Optimal Use Cases


Triazole Library Synthesis via Cross-Coupling

The C3-bromo substituent enables efficient Suzuki–Miyaura or Buchwald–Hartwig coupling under mild thermal conditions, while the ethylenediamine primary amine remains intact for subsequent amidation or sulfonylation. This orthogonal reactivity supports the rapid generation of diverse screening libraries [1][2].

Metal-Chelating Ligand Precursor

The ethylenediamine moiety chelates transition metals such as Pt(II), Cu(II), or Ru(II) to form metallodrug candidates, while the bromo handle permits late-stage diversification of the triazole core via cross-coupling [1].

PROTAC Linker Assembly

The primary amine serves as a conjugation point for E3 ligase ligands, and the bromo group allows incorporation of the target-protein binding element. The salt form facilitates accurate stoichiometric processing in automated PROTAC synthesis platforms [1].

Application
Selection Property
Validation Focus
Triazole library synthesis
Orthogonal handles for sequential diversification
Cross-coupling efficiency and amine stability
Metal-chelating ligand precursor
Ethylenediamine chelation with late-stage core modification
Chelation stoichiometry and diversification scope
PROTAC linker assembly
Primary amine conjugation for E3 ligase attachment
Accurate stoichiometric processing in automated synthesis
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